6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H22N6O2S2 and its molecular weight is 526.63. The purity is usually 95%.
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Biological Activity
The compound 6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one , with a CAS number of 922800-57-5, is a complex organic molecule characterized by its diverse structural features, including pyrazole and pyrimidine moieties. This paper reviews the biological activities associated with this compound, emphasizing its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N4O2S2, with a molecular weight of 452.6 g/mol. The structure includes a thiophene ring and various functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H24N4O2S2 |
Molecular Weight | 452.6 g/mol |
CAS Number | 922800-57-5 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines. A study highlighted that certain pyrazole derivatives demonstrated IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) . The compound may share similar mechanisms of action due to its structural analogies.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research has shown that certain compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, some derivatives have demonstrated a selective COX-2 inhibition with significant anti-inflammatory activity . The compound's potential to modulate these pathways could be explored further.
Antimicrobial Activity
Compounds containing thiophene and pyrazole rings have been reported to possess antimicrobial activities against various pathogens. A review noted that similar compounds exhibited notable antibacterial effects, suggesting that this compound could be evaluated for its antimicrobial efficacy .
Study on Pyrazole Derivatives
A comprehensive review of pyrazole derivatives synthesized between 2018 and 2021 indicated a broad spectrum of biological activities, including antituberculosis, antifungal, and antimicrobial effects . The findings suggest that the unique structure of the compound may lead to diverse biological interactions.
In Silico Studies
In silico analyses have been employed to predict the biological activity of similar compounds. These studies often utilize molecular docking techniques to assess the binding affinity of compounds to target proteins involved in disease pathways. Such studies could provide insights into the potential therapeutic applications of this compound .
Properties
IUPAC Name |
6-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N6O2S2/c1-17-9-11-18(12-10-17)22-14-21(23-8-5-13-36-23)31-33(22)24(34)16-37-27-29-25-20(26(35)30-27)15-28-32(25)19-6-3-2-4-7-19/h2-13,15,22H,14,16H2,1H3,(H,29,30,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPFUSVZALODIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3)C6=CC=CS6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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